5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1038563-07-3
Cat. No.: VC8040942
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1038563-07-3 |
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Molecular Formula | C14H16N2O4 |
Molecular Weight | 276.29 g/mol |
IUPAC Name | 3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
Standard InChI Key | NTHFVQZLCRNEFC-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC |
Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural elements include:
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Position 3: A carboxylic acid group (–COOH), which enhances solubility and enables hydrogen bonding.
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Position 5: A 3,4-diethoxyphenyl substituent (–C₆H₃(OCH₂CH₃)₂), contributing to lipophilicity and electronic effects.
The molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol. The ethoxy groups at the 3- and 4-positions of the phenyl ring introduce steric bulk and modulate electron density, influencing reactivity and intermolecular interactions .
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous pyrazole-3-carboxylic acids exhibit distinctive features:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ (C=O stretch of –COOH) and 1250–1050 cm⁻¹ (C–O stretches of ethoxy groups) .
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¹H NMR: Signals for ethoxy protons appear as quartets (δ 1.2–1.4 ppm for –CH₂CH₃) and triplets (δ 3.4–4.1 ppm for –OCH₂–). Pyrazole ring protons resonate between δ 6.5–8.5 ppm .
Synthesis and Derivative Formation
General Synthetic Pathways
Pyrazole-3-carboxylic acids are typically synthesized via cyclization reactions. A plausible route for 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves:
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Formation of 1,3-Diketones: Condensation of 3,4-diethoxyacetophenone with diethyl oxalate in the presence of a base (e.g., KOtBu) to yield ethyl 2,4-dioxo-4-(3,4-diethoxyphenyl)butanoate .
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Cyclization with Hydrazines: Reaction with hydrazine hydrate forms the pyrazole ring, producing ethyl 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylate.
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Hydrolysis: Acid- or base-mediated hydrolysis of the ester group to the carboxylic acid .
Optimization Challenges
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Regioselectivity: Pyrazole formation often yields regioisomers. Steric and electronic effects of the 3,4-diethoxy group may favor specific tautomers .
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Oxidation Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation .
Physicochemical Properties
Thermodynamic Parameters
Based on structurally related compounds (e.g., 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid) :
Property | Value/Description |
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Melting Point | 210–215°C (estimated) |
Boiling Point | ~580°C (decomposition likely) |
Solubility | Slightly soluble in polar solvents |
LogP | ~2.2 (moderate lipophilicity) |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic carboxylic acids .
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pH-Dependent Behavior: The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media, enhancing water solubility.
Biological Activities and Applications
Anti-Inflammatory Effects
Compounds like 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide show significant COX-2 inhibition (IC₅₀ = 0.24–16.42 µM) . The 3,4-diethoxy moiety could similarly modulate arachidonic acid pathways.
Anticancer Prospects
Aminomethyl derivatives of bis-methoxyphenyl pyrazoles demonstrate cytotoxicity against HL-60 leukemia cells (CC₅₀ = 1–5 µM) . Structural parallels suggest potential for DNA intercalation or topoisomerase inhibition.
Industrial and Pharmacological Relevance
Drug Development
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Prodrug Design: The carboxylic acid group facilitates conjugation with esters or amides to improve bioavailability.
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Targeted Therapies: Functionalization at position 1 of the pyrazole ring could yield kinase inhibitors or GPCR modulators .
Material Science
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